Cas no 2248172-16-7 ((2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine)

(2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine is a chiral amine compound characterized by its stereospecific (R)-configuration and aromatic 4-methylphenyl substituent. This structurally distinct molecule serves as a valuable intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and fine chemicals. Its rigid backbone and functionalized amine group enable selective reactivity, making it suitable for asymmetric catalysis and chiral resolution applications. The compound's defined stereochemistry ensures consistent performance in stereoselective reactions, while its aromatic moiety enhances stability and compatibility with diverse reaction conditions. Its high purity and well-characterized properties make it a reliable choice for research and industrial applications requiring precise molecular control.
(2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine structure
2248172-16-7 structure
Product Name:(2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine
CAS No:2248172-16-7
MF:C12H19N
MW:177.28596329689
CID:6196407
PubChem ID:42077804
Update Time:2025-05-20

(2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2248172-16-7
    • EN300-6507554
    • (2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine
    • Inchi: 1S/C12H19N/c1-10-3-6-12(7-4-10)8-5-11(2)9-13/h3-4,6-7,11H,5,8-9,13H2,1-2H3/t11-/m1/s1
    • InChI Key: DJKSZRNWFHTYHP-LLVKDONJSA-N
    • SMILES: NC[C@H](C)CCC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 177.151749610g/mol
  • Monoisotopic Mass: 177.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų

(2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine Pricemore >>

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Additional information on (2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine

Comprehensive Overview of (2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine (CAS No. 2248172-16-7)

(2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine (CAS No. 2248172-16-7) is a chiral amine compound that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique structural features, including the 2R stereocenter and 4-methylphenyl moiety, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting central nervous system (CNS) disorders and metabolic pathways.

The compound's chiral purity and structural versatility have made it a subject of interest in asymmetric synthesis. Recent studies highlight its role in developing enzyme inhibitors and receptor modulators, aligning with the growing demand for precision medicine. Users searching for "chiral amine synthesis" or "4-methylphenyl derivatives" often encounter this compound due to its relevance in high-throughput screening and medicinal chemistry.

From an industrial perspective, (2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine is synthesized via catalytic asymmetric hydrogenation, a process optimized for scalability and green chemistry compliance. This aligns with the trending search queries like "sustainable synthesis of chiral amines" and "eco-friendly pharmaceutical intermediates." Its low toxicity profile further enhances its appeal for preclinical development.

Analytical characterization of CAS No. 2248172-16-7 involves advanced techniques such as HPLC chiral separation and NMR spectroscopy, addressing common user questions like "how to determine enantiomeric excess" or "structural confirmation of chiral amines." The compound's crystalline form and solubility data are also documented to facilitate formulation studies.

In the context of AI-driven drug design, (2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine serves as a template for molecular docking simulations. Its rigid backbone and hydrophobic interactions are frequently cited in computational chemistry forums, reflecting searches for "scaffold optimization in lead compounds."

Future research directions may explore its derivatives for neuroprotective agents or anti-inflammatory drugs, capitalizing on the methylphenyl group's pharmacokinetic advantages. This positions the compound at the intersection of drug repurposing and fragment-based drug discovery, two hot topics in contemporary pharmacology.

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